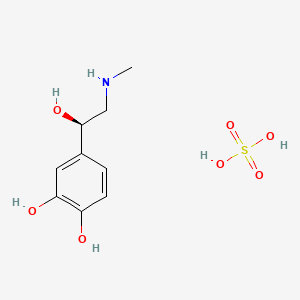
Adrenaline sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrenaline Sulfate is a nonselective agonist of all adrenergic receptors, including the major subtypes alpha1, alpha2, ß1, ß2, and ß3.
Aplicaciones Científicas De Investigación
Cardiac Arrest Management
Adrenaline sulfate is commonly utilized in emergency medicine, particularly for managing cardiac arrest. Research indicates that high doses of adrenaline can enhance resuscitation rates in cases of prolonged cardiac arrest. A study involving four patients demonstrated that administering high-dose adrenaline resulted in the restoration of perfusing rhythms within minutes, significantly increasing systolic blood pressures without leading to immediate cardiac dysrhythmias .
| Study | Dosage (mg/kg) | Outcome |
|---|---|---|
| High-dose Epinephrine | 0.12 - 0.22 | Restoration of perfusion in all patients within 5 minutes |
Anaphylaxis Treatment
This compound is a critical treatment for anaphylactic shock, a severe allergic reaction. It acts as a potent vasoconstrictor and bronchodilator, counteracting the effects of anaphylaxis by improving blood flow to vital organs and alleviating respiratory distress .
| Indication | Mechanism | Formulation |
|---|---|---|
| Anaphylactic Shock | Peripheral vasoconstriction and bronchodilation | Solution for injection (1:1000 or 1:10,000) |
Biochemical Studies
This compound is used in various biochemical studies to understand its synthesis and metabolic pathways. For instance, studies have measured the kinetics of this compound formation in different animal models, revealing insights into its enzymatic activity and optimal conditions for synthesis .
| Animal Model | Synthesis Rate (pmol/min/mg protein) |
|---|---|
| Dog | 144 |
| Monkey | 77 |
| Rat | 47 |
| Guinea Pig | 11 |
| Rabbit | 6 |
Hemostatic Agent
In addition to its role in emergency medicine, this compound is also explored as a hemostatic agent. It has been found effective in treating mucosal congestion associated with hay fever and acute sinusitis, highlighting its versatility beyond acute emergencies .
High-Dose Epinephrine in Cardiac Arrest
A notable case series examined the effects of high-dose epinephrine on patients who had not responded to standard resuscitation protocols. The use of higher doses led to improved return of spontaneous circulation (ROSC) rates but did not significantly alter long-term survival outcomes .
- Clinical Implication: While high-dose epinephrine may improve immediate resuscitation efforts, its impact on long-term survival remains uncertain.
Anaphylactic Reactions
This compound's efficacy in treating anaphylactic reactions has been well-documented through numerous clinical trials and guidelines, reinforcing its status as the first-line treatment for severe allergic responses .
Propiedades
Número CAS |
52455-32-0 |
|---|---|
Fórmula molecular |
C9H15NO7S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/t9-;/m0./s1 |
Clave InChI |
NDOXJVMFOWUYBP-FVGYRXGTSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
SMILES isomérico |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O |
SMILES canónico |
C[NH2+]CC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Adrenaline Sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















